Cas no 1890147-04-2 (Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-)
![Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- structure](https://www.kuujia.com/scimg/cas/1890147-04-2x500.png)
Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-
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- Inchi: 1S/C8H12O4/c1-6(9)8-10-3-7(2,4-11-8)5-12-8/h3-5H2,1-2H3
- InChI Key: ZAQANBDKRHVWAD-UHFFFAOYSA-N
- SMILES: C(=O)(C12OCC(C)(CO1)CO2)C
Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02491A-1g |
1-(4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTAN-1-YL)ETHAN-1-ONE |
1890147-04-2 | 95% | 1g |
$2321.00 | 2024-06-17 | |
1PlusChem | 1P02491A-250mg |
1-(4-METHYL-2,6,7-TRIOXABICYCLO[2.2.2]OCTAN-1-YL)ETHAN-1-ONE |
1890147-04-2 | 95% | 250mg |
$1179.00 | 2024-06-17 |
Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- Related Literature
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-
Comprehensive Overview of Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- (CAS No. 1890147-04-2)
The compound Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- (CAS No. 1890147-04-2) is a unique bicyclic ketone derivative with a molecular structure that incorporates a 2,6,7-trioxabicyclo[2.2.2]octane core. This structural motif is of significant interest in organic chemistry due to its rigid framework and potential applications in materials science, pharmaceuticals, and agrochemicals. The presence of the 4-methyl group and the ethanone moiety further enhances its reactivity, making it a versatile intermediate for synthetic transformations.
In recent years, the demand for specialized organic intermediates like Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- has surged, driven by advancements in drug discovery and green chemistry. Researchers are particularly intrigued by its potential as a building block for heterocyclic compounds, which are pivotal in designing novel therapeutics. The compound's bicyclic structure offers steric and electronic properties that can influence the pharmacokinetics of drug candidates, a topic frequently searched in AI-driven drug design platforms.
From a synthetic perspective, the preparation of Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- often involves multi-step reactions, including cyclization and oxidation processes. Its CAS No. 1890147-04-2 serves as a critical identifier in chemical databases, ensuring accurate retrieval for researchers exploring structure-activity relationships (SAR). The compound's stability under various conditions also makes it a candidate for high-throughput screening in combinatorial chemistry, a trending topic in automated synthesis workflows.
Environmental and regulatory considerations are increasingly shaping the use of such compounds. Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)- aligns with the principles of sustainable chemistry, as its synthesis can be optimized to minimize waste and energy consumption. This aligns with the growing emphasis on green solvents and catalytic efficiency, which dominate discussions in modern chemical research. Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize its purity and confirm its structural integrity.
Beyond pharmaceuticals, this compound has potential applications in advanced materials, such as polymers and coatings, where its bicyclic framework could impart desirable thermal or mechanical properties. The integration of computational modeling tools has further accelerated its exploration, enabling researchers to predict its behavior in complex systems. As the scientific community continues to uncover new uses for Ethanone, 1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)-, its role in innovation remains a compelling subject for both academia and industry.
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